molecular formula C8H7FO3 B1220655 3-Fluoro-4-hydroxyphenylacetic acid CAS No. 458-09-3

3-Fluoro-4-hydroxyphenylacetic acid

Cat. No. B1220655
CAS RN: 458-09-3
M. Wt: 170.14 g/mol
InChI Key: YRFBZAHYMOSSGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that often include esterification, halogenation (specifically fluorination), and hydrolysis. For instance, Kumar et al. (2015) utilized a natural product scaffold, 3-chloro-4-hydroxyphenylacetic acid, to generate a unique screening library, indicating the synthetic versatility of halogenated hydroxyphenylacetic acids (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-fluoro-4-hydroxyphenylacetic acid and similar compounds can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. For example, Testa et al. (2018) described the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, highlighting the impact of fluorination on molecular recognition (Testa et al., 2018).

Scientific Research Applications

  • Pharmaceutical Industry

    • 3-Fluoro-4-hydroxyphenylacetic acid can be used in the synthesis of various pharmaceutical compounds .
  • Neurochemical Research

    • In vivo brain microdialysis was used to monitor 6-[18F]fluoro-L-m-tyrosine (FMT) uptake and metabolism in the striatum of conscious freely moving rats for 3 hours after FMT injection (25 mg/kg, i.v.) .
  • Catechol Production

    • 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase), demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .
    • They can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
  • Fluorinated Building Blocks

    • 3-Fluoro-4-hydroxyphenylacetic acid is used as a fluorinated building block in the chemical industry .
  • Synthesis of Various Compounds

    • This compound can be used in the synthesis of various other compounds .
  • Synthesis of Fluorinated Compounds
    • 3-Fluoro-4-hydroxyphenylacetic acid is used as a fluorinated building block in the synthesis of various fluorinated compounds .
    • The outcomes of these syntheses would depend on the specific compounds being synthesized .

Safety And Hazards

3-Fluoro-4-hydroxyphenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment and handling procedures should be followed when working with this compound .

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBZAHYMOSSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196622
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxyphenylacetic acid

CAS RN

458-09-3
Record name 3-Fluoro-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxyphenylacetic acid
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Record name 3-Fluoro-4-hydroxyphenylacetic acid
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Record name 3-fluoro-4-hydroxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
F Euchner, C Bruns, J Bernarding, M Plaumann - archive.ismrm.org
… Compounds such as 2-fluoro-tyrosine, 3-fluoro-tyrosine or 3-fluoro-4-hydroxyphenylacetic acid were hyperpolarized repeatable inside the detection field (7T). Strong 19 F signal …
Number of citations: 2 archive.ismrm.org
NP Buu-Hoi, ND Xuong, R Rips - The Journal of Organic …, 1957 - ACS Publications
New Fluorine-containing Aromatics as Potential Carcinostats Page 1 FEBRUARY 1957 FLUORINE-CONTAINING AROMATICS 193 Copenhaver,5 was added over a 3-hr. period to …
Number of citations: 17 pubs.acs.org
NGPH BUU-HOÏ, NGD XUONG… - The Journal of Organic …, 1954 - ACS Publications
… Several fluorinated aromatic compounds, such as 3-fluorotyrosine and 3fluoro-4-hydroxyphenylacetic acid, havebeen used with success in the treatment of Graves-Basedow’s disease (…
Number of citations: 1 pubs.acs.org
SI Sugita, S Toda, T Yoshiyasu… - Molecular Crystals and …, 1993 - Taylor & Francis
… The solvent was removed and the residue was purified by column chromatography on silica-gel with dichloromethane-methanol as eluent to yield 3-fluoro-4-hydroxyphenylacetic acid (…
Number of citations: 6 www.tandfonline.com
E Tait, KA Hill, JD Perry, SP Stanforth… - Journal of applied …, 2014 - academic.oup.com
… The enzyme substrate 3‐fluoro‐4‐hydroxyphenylacetic acid (FHPAA) was used as a diagnostic tool to enhance specificity of the HS‐SPME‐GC‐MS method. This specificity was …
Number of citations: 51 academic.oup.com
K Fisher, T Halliwell, KAP Payne, G Ragala… - Journal of Biological …, 2023 - ASBMB
… benzoic acid, 3,5-dichloro-4-hydroxy benzoic acid, 2-chloro-4-nitrophenol, 3-chloro-phenylacetic acid, 4-chloro-benzoic acid, 3,4-dichloro-phenol, 3-fluoro-4-hydroxyphenylacetic acid, 3…
Number of citations: 7 www.jbc.org
J Dean, E Tait, S Stanforth… - Chromatography …, 2014 - chromatographytoday.com
… The selected designer enzyme substrate was 3-fluoro-4-hydroxyphenylacetic acid (FHPAA) which would decarboxylate in the presence of Cl. difficile to liberate the VOC 2-fluoro-4-…
Number of citations: 1 www.chromatographytoday.com
NP Buu-Hoï, ND Xuong, D Lavit - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… Chem., 1953, 18, 910), 3-fluorotyrosine (Schiemann, " Die organischen Fluorverbindungen," 1950, Steinkopf, Frankfurt aM), and 3-fluoro-4-hydroxyphenylacetic acid, which are active in …
Number of citations: 15 pubs.rsc.org
PJ TARSIO, L Nicholl - The Journal of Organic Chemistry, 1957 - ACS Publications
A new method for the preparation of cytosine is described. Isoxazole is prepared by the reaction of malonaldehyde tetra-ethyl acetal with hydroxylaminehydrochloride./3-…
Number of citations: 29 pubs.acs.org
E Tait, SP Stanforth, JD Perry, JR Dean - clinlabint.com
… difficile in stool samples that involves the incubation of stool samples in the presence of 3-fluoro-4-hydroxyphenylacetic acid which acts as a substrate for the enzyme p-…
Number of citations: 0 clinlabint.com

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